methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-butyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJPXKGAMPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563369 | |
| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127007-36-7 | |
| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of 2-butyl-1H-benzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of benzodiazole compounds exhibit significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . In particular, modifications to the benzodiazole structure can enhance its efficacy as an antibacterial agent.
Mechanism of Action
The compound functions by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics . A study demonstrated that certain derivatives showed low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting a strong potential for clinical applications .
Agriculture
Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Benzodiazole derivatives are known to exhibit fungicidal and herbicidal activities. Research indicates that these compounds can effectively control various plant pathogens, making them valuable in agricultural applications . The mechanism typically involves disrupting cellular processes in fungi, leading to their death.
Materials Science
Polymer Additives
In materials science, methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate can be used as an additive in polymers to enhance their thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation . This application is particularly relevant in the production of high-performance materials used in automotive and aerospace industries.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences and Heterocyclic Cores
The compound’s closest analogues differ in heteroatom composition and substituent groups:
Key Observations :
- Heteroatom Effects : Benzoxazoles (O) and benzothiazoles (S) exhibit distinct electronic properties compared to benzodiazoles (N,N). For example, sulfur in benzothiazoles increases electron-withdrawing effects, while oxygen in benzoxazole reduces ring basicity .
- In contrast, amino groups (e.g., in and ) introduce hydrogen-bonding capacity, favoring interactions with biological targets.
Physical and Chemical Properties
Molecular Weight and Solubility:
- Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate : Estimated molecular formula C₁₃H₁₅N₂O₂ (MW ~247.3 g/mol). The butyl chain likely reduces aqueous solubility compared to analogues with shorter alkyl groups.
- Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (): C₁₀H₁₀N₂O₂S (MW 234.3 g/mol). The amino group improves polar solubility.
- Methyl 2-amino-1-methyl-1H-benzodiazole-6-carboxylate (): C₁₀H₁₁N₃O₂ (MW 205.2 g/mol). Lower molecular weight and methyl/amino groups enhance solubility in polar solvents.
Thermal Stability:
Reactivity and Functionalization Potential
- Ester Hydrolysis : Methyl esters (target compound, ) hydrolyze faster than ethyl esters () under basic conditions due to lower steric hindrance.
- Electrophilic Substitution: The butyl group in the target compound may direct electrophiles to the less hindered positions (e.g., position 4 or 5). In contrast, amino groups () activate the ring for electrophilic attack at ortho/para positions.
Biological Activity
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate belongs to the class of benzodiazole derivatives , which are known for their significant pharmacological properties. The compound's structure features a benzodiazole ring combined with a carboxylate functional group, contributing to its biological activity.
The biological activity of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications in cancer and microbial infections .
- Protein-Ligand Interactions : It interacts with specific proteins, modulating their functions and influencing cellular pathways. This property is particularly valuable in drug design for targeting diseases at the molecular level .
Antimicrobial Activity
Research indicates that methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections .
Anticancer Properties
The compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating a dose-dependent reduction in cell viability. For instance, the compound's IC50 values indicate significant potency against specific tumor cells, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| PC3 (Prostate) | 4.5 |
| DU145 (Prostate) | 5.0 |
Study on Anticancer Activity
In a study investigating the anticancer effects of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate, researchers treated MCF-7 and PC3 cell lines with varying concentrations of the compound. Results showed that:
- MCF-7 Cells : Significant cytotoxicity was observed with an IC50 value of 3.1 μM.
- PC3 Cells : The compound exhibited an IC50 value of 4.5 μM, indicating effective growth inhibition.
These findings suggest that methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate could be developed further as an anticancer drug .
Investigation into Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited key enzymes involved in cancer progression and microbial metabolism. The binding affinity was assessed through molecular docking studies, confirming its potential as a selective inhibitor .
Q & A
Q. How can researchers optimize the synthesis of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves varying reaction parameters such as reflux time, solvent choice, and catalyst concentration. For benzodiazole derivatives, refluxing with excess aryl acids (e.g., 15 hours in ) and using sulfuric acid as a catalyst (as in ) are common. Purity can be monitored via HPLC (>95.0% purity criteria, as in ). Yield improvements may require iterative adjustments, such as extending reflux time or employing inert atmospheres to prevent side reactions.
Q. What purification techniques are most effective for isolating methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate from reaction mixtures?
- Methodological Answer : Recrystallization is widely used for benzodiazole derivatives. Cooling reaction mixtures on crushed ice () or recrystallizing from ethanol () helps isolate crystalline products. Column chromatography with gradient elution (e.g., ethyl acetate/hexane) may further purify compounds with close Rf values. For hygroscopic or thermally unstable derivatives, vacuum drying or lyophilization is recommended.
Q. Which analytical methods are critical for confirming the structural integrity of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate?
- Methodological Answer : Key methods include:
- HPLC : To verify purity (>95.0% as in ).
- Melting Point Analysis : Thermal stability assessment (e.g., 260–264°C decomposition range in ).
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) for functional group confirmation.
- Elemental Analysis : To validate empirical formulas.
Advanced Research Questions
Q. How should researchers design biological activity studies (e.g., anticancer assays) for methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate derivatives?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT or SRB assays.
- Molecular Docking : Predict binding affinity to targets like tubulin or kinases (as in ’s anticancer evaluation framework).
- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates to ensure reproducibility.
Q. How can contradictory data on the biological activity of structurally similar benzodiazole derivatives be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC () to rule out impurities.
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configuration.
- Replication Under Controlled Conditions : Standardize assay protocols (e.g., incubation time, cell density) to minimize variability.
Q. What methodologies are recommended for evaluating the stability of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Track degradation via HPLC and FTIR at intervals (e.g., 0, 1, 3, 6 months).
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., ’s mp data).
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl chains or electron-withdrawing groups (e.g., ’s phenyl substitutions).
- Bioactivity Correlation : Use regression models to link structural descriptors (logP, polar surface area) to IC₅₀ values.
- Computational SAR : Apply QSAR tools like CoMFA or Schrödinger’s Phase to predict activity trends.
Q. What computational approaches are suitable for predicting the binding affinity of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 1TNG for tubulin).
- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability.
- Free Energy Calculations : Apply MM-GBSA to refine affinity predictions (as in ’s docking framework).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
